REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]2[C:5](=[CH:7][CH:8]=[CH:9][C:10]=2C(O)=O)[CH:6]=1.II.[Br:16]Br.[C:18]([OH:21])(=[O:20])C>BrBr>[Br:16][C:10]1[CH:9]=[CH:8][CH:7]=[C:5]2[C:4]=1[CH:3]=[CH:2][C:1]([C:18]([OH:21])=[O:20])=[CH:6]2
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC=2C(C1)=CC=CC2C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
BrBr
|
Type
|
CUSTOM
|
Details
|
stirred there for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 25°
|
Type
|
FILTRATION
|
Details
|
The resulting white precipitate was filtered
|
Type
|
DISSOLUTION
|
Details
|
dissolved in hot water
|
Type
|
ADDITION
|
Details
|
treated with concentrated hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (over phosphorus pentoxide (ex BDH)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CC(=CC2=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |